Glucagon receptor antagonists 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

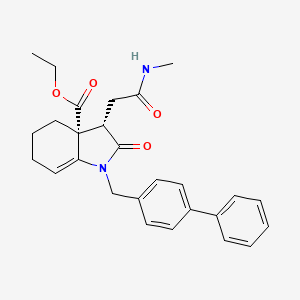

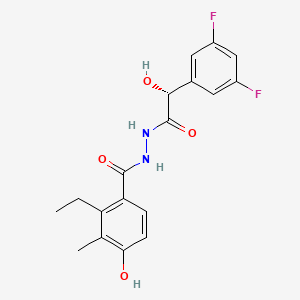

Glucagon receptor antagonists-3 is a highly potent glucagon receptor antagonist . The glucagon receptor is a 62 kDa protein that is activated by glucagon and is a member of the class B G-protein coupled family of receptors . Glucagon receptor antagonists have been considered as glucose-lowering therapy in type 2 diabetes patients .

Molecular Structure Analysis

The glucagon receptor is a 62 kDa protein that is activated by glucagon . It is a member of the class B G-protein coupled family of receptors, coupled to G alpha i, G s and to a lesser extent G alpha q . The structure of the human GCGR in complex with the antagonist MK-0893 has been reported . The antagonist was found to bind to an allosteric site outside the seven transmembrane (7TM) helical bundle in a position between TM6 and TM7 extending into the lipid bilayer .Chemical Reactions Analysis

The interaction of the small peptide hormone glucagon with glucagon receptor (GCGR) stimulates the release of glucose from the hepatic cells during fasting . Inhibiting the interaction between glucagon and its receptor has been reported to control hepatic glucose overproduction .Aplicaciones Científicas De Investigación

Small molecule GCGRAs, such as LY2409021, are being explored as a potential new treatment for diabetes. These antagonists work by blocking the action of the glucagon peptide, leading to reduced hepatic glucose production and lower blood glucose levels (Filipski, 2015).

Treatment with LY2409021, a novel glucagon receptor antagonist, has been associated with changes in hepatic fat and other safety variables in patients with type 2 diabetes, indicating a complex benefit-risk profile for its chronic use (Guzman et al., 2017).

The antagonist Bay 27-9955 has been shown to effectively blunt the effects of glucagon in humans, suggesting its potential as a therapeutic agent for Type II diabetes (Petersen & Sullivan, 2001).

Peptide-based glucagon receptor antagonists, such as desHis¹Pro⁴Glu⁹-glucagon, have been found to improve glucose tolerance without causing significant changes in insulin sensitivity, body weight, or pancreatic morphology in mice. This suggests their safety and effectiveness as potential treatments for type 2 diabetes (Franklin et al., 2014).

Glucagon receptor antagonists are being studied for their role in the treatment of hypoglycemia and type 2 diabetes, as well as their potential therapeutic applications in intestinal disorders (Sinclair & Drucker, 2005).

In addition to their glucose-lowering effects, glucagon receptor antagonists have been shown to reduce blood glucose levels in diabetic animals without the need for exogenous insulin, demonstrating their potential utility in diabetic treatment (Johnson et al., 1982).

Mecanismo De Acción

The glucagon receptor, upon binding with the signaling molecule glucagon, initiates a signal transduction pathway that begins with the activation of adenylate cyclase, which in turn produces cyclic AMP (cAMP) . This activates protein kinase A which phosphorylates and activates a number of important enzymes in target cells .

Direcciones Futuras

The development of drugs targeting the inhibition of glucagon action has been pondered . In recent years, several attempts to generate small molecules or antibodies that impair glucagon action have been pursued as potential therapeutics for type 2 diabetes . The evolution of glucagon biology has fostered the general perspective that glucagon is a hypoglycemia/fasting-induced hormone that has the primary action of increasing glycemia . This perception has limited the interest in or investigation into the potential benefits of glucagon agonism for the treatment of type 2 diabetes .

Propiedades

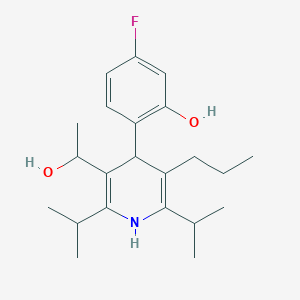

IUPAC Name |

5-fluoro-2-[(4R)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINVVPOIGFSNHM-JLTOFOAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(NC(=C([C@@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucagon receptor antagonists 3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.